molecular formula C14H20N2O3 B13060134 benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

Cat. No.: B13060134
M. Wt: 264.32 g/mol
InChI Key: SUTLAODQXUHTTO-UHFFFAOYSA-N
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Description

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C14H21N2O3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzyl chloroformate+4-hydroxypiperidineBenzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate\text{Benzyl chloroformate} + \text{4-hydroxypiperidine} \rightarrow \text{this compound} Benzyl chloroformate+4-hydroxypiperidine→Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of benzyl N-[(4-oxopiperidin-4-yl)methyl]carbamate.

    Reduction: Formation of benzyl N-[(4-aminopiperidin-4-yl)methyl]carbamate.

    Substitution: Formation of various substituted benzyl carbamates depending on the substituent introduced.

Scientific Research Applications

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(4-aminopiperidin-4-yl)methyl]carbamate
  • Benzyl N-[(4-oxopiperidin-4-yl)methyl]carbamate
  • Benzyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Uniqueness

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is unique due to the presence of the hydroxyl group on the piperidine ring, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack the hydroxyl group or have different substituents.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C14H20N2O3/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14/h1-5,15,18H,6-11H2,(H,16,17)

InChI Key

SUTLAODQXUHTTO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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